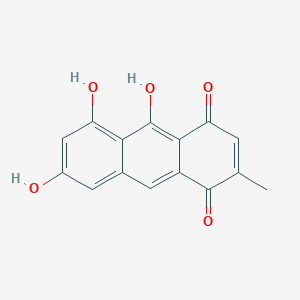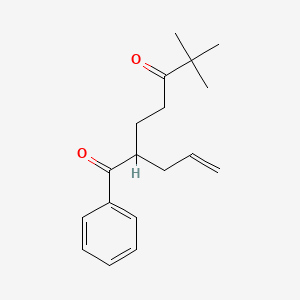
6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione is an organic compound with a complex structure that includes a phenyl group, a prop-2-en-1-yl group, and a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted heptane derivative followed by the introduction of the prop-2-en-1-yl group through a series of substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,6-Dimethyl-1-phenylheptane-1,5-dione: Similar structure but lacks the prop-2-en-1-yl group.
1-Phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione: Similar structure but lacks the dimethyl groups.
Uniqueness: 6,6-Dimethyl-1-phenyl-2-(prop-2-en-1-yl)heptane-1,5-dione is unique due to the presence of both the dimethyl and prop-2-en-1-yl groups, which confer specific chemical properties and reactivity that are not observed in the similar compounds listed above.
Properties
CAS No. |
61666-13-5 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
6,6-dimethyl-1-phenyl-2-prop-2-enylheptane-1,5-dione |
InChI |
InChI=1S/C18H24O2/c1-5-9-14(12-13-16(19)18(2,3)4)17(20)15-10-7-6-8-11-15/h5-8,10-11,14H,1,9,12-13H2,2-4H3 |
InChI Key |
GRPASZHSYJOWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


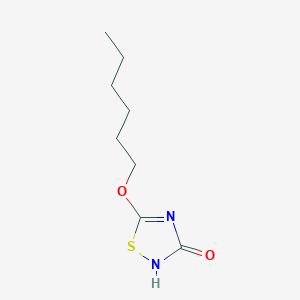
![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)
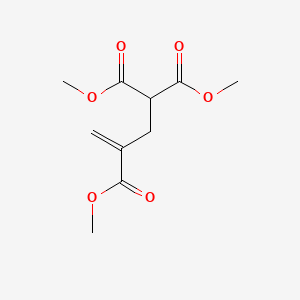


![2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14575214.png)
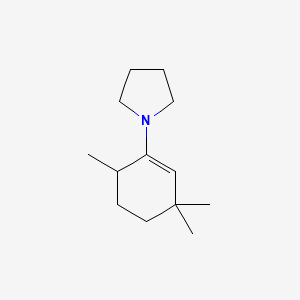
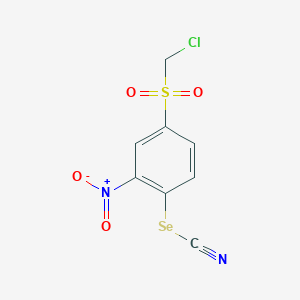
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14575228.png)
![4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid](/img/structure/B14575232.png)
![2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575238.png)
![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
